3-Hydroxy-4-iodobenzoic acid

Descripción general

Descripción

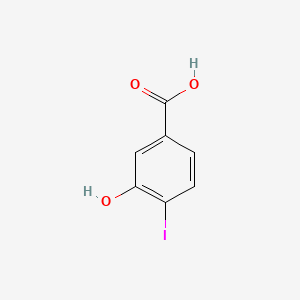

3-Hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodosalicylaldehyde or 4-iodosalicylate.

Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound to 3-hydroxybenzoic acid.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products Formed

Oxidation: 4-Iodosalicylaldehyde, 4-iodosalicylate.

Reduction: 3-Hydroxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Hydroxy-4-iodobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-4-iodobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyl and iodine groups can interact with amino acid residues in the enzyme, leading to inhibition. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and the iodine atom can act as a leaving group in substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-3-iodobenzoic acid: Similar structure but with the hydroxyl and iodine groups swapped.

2-Hydroxy-5-iodobenzoic acid: Hydroxyl group at position 2 and iodine at position 5.

3-Hydroxy-2-iodobenzoic acid: Hydroxyl group at position 3 and iodine at position 2.

Uniqueness

3-Hydroxy-4-iodobenzoic acid is unique due to the specific positioning of the hydroxyl and iodine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers.

Actividad Biológica

3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological effects, particularly focusing on antimicrobial, anticancer, and cytotoxic activities.

- Molecular Formula : C₇H₅IO₃

- Molecular Weight : 264.02 g/mol

- Melting Point : 225-229 °C

- Storage Conditions : Store in an inert atmosphere at room temperature .

Synthesis

The synthesis of this compound typically involves the iodination of salicylic acid derivatives, followed by carboxylation processes. The compound can serve as a precursor for more complex derivatives with enhanced biological activities .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 250 to 1000 µg/mL, suggesting a potential for development as an antimicrobial agent .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 250–1000 | >1000 |

| Bacillus subtilis | 250–1000 | >1000 |

| Candida spp. | 250–1000 | ≥1000 |

Anticancer Activity

Research has demonstrated the compound's cytotoxic effects on various cancer cell lines. In vitro studies show that at concentrations of 50 µM and 75 µM, the compound can induce cytotoxicity in cervical cancer cells (HeLa), with approximately 50% cell death observed . The selectivity index indicates a higher toxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

| Cell Line | Cytotoxicity (%) at 50 µM | Cytotoxicity (%) at 75 µM |

|---|---|---|

| HeLa (cervical cancer) | ~37% | ~50% |

| MCF-7 (breast cancer) | ~15% | ~25% |

Cytotoxicity Studies

In cytotoxicity assays, it was noted that while some derivatives exhibited significant cytotoxic effects, others showed only mild activity. The compound's ability to increase cell viability at lower concentrations indicates its potential for therapeutic applications in cancer treatment .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various derivatives of hydroxybenzoic acids, including this compound. Results indicated that while some compounds displayed strong activity against specific bacterial strains, others were less effective or inactive against fungi .

- Cytotoxic Potential Against Cancer Cells : In a comparative study of several hydroxybenzoic acid derivatives, this compound showed promising results in inhibiting the proliferation of HeLa cells, suggesting its potential role in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Hydroxy-4-iodobenzoic acid, and how can they inform experimental design?

- Answer : The compound (C7H5IO3, MW 264.02) has a hydroxyl (-OH) and iodine substituent on the aromatic ring, which influence solubility, acidity, and reactivity. The InChI identifier (InChI=1/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)) confirms its structure . For experimental design, prioritize solvents that dissolve polar aromatic acids (e.g., DMSO or methanol) and consider iodine's steric and electronic effects in reactions. Stability studies should avoid heat (>100°C) and moisture, as these may degrade the compound .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ ~254 nm) to assess purity.

- NMR (¹H/¹³C) to confirm substituent positions: the iodine atom causes deshielding in adjacent protons, while the hydroxyl group appears as a broad singlet .

- Mass spectrometry (HRMS) to verify molecular weight (264.02 g/mol) and isotopic patterns from iodine .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Answer : Store in airtight, light-protected containers at 4°C to minimize hydrolysis or iodine loss. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid incompatible materials like strong acids/oxidizers, which may induce hazardous reactions .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Answer : The iodine substituent enables participation in Ullmann or Suzuki-Miyaura couplings. Advanced studies should use isotopic labeling (e.g., ¹²⁷I → ¹²⁵I) to track reaction pathways. Computational modeling (DFT) can predict transition states and regioselectivity, particularly for C-I bond activation . Validate mechanisms via kinetic isotope effects (KIEs) or in situ FTIR to monitor intermediate formation .

Q. How can this compound serve as a precursor for bioactive derivatives?

- Answer : The hydroxyl and iodine groups allow derivatization into benzothiazoles or quinones. For example:

- Benzothiazole synthesis : React with 2-aminothiophenol under Pd catalysis to form 3-iodo-4-hydroxybenzothiazole .

- Quinone formation : Oxidize the hydroxyl group using ceric ammonium nitrate (CAN) to generate 3-iodo-4-benzoquinone, a redox-active scaffold .

- Optimize yields by varying catalysts (e.g., CuI vs. Pd(PPh₃)₄) and solvents (DMF vs. THF) .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Answer : Challenges include matrix interference and iodine's volatility. Methodological solutions:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Detection : LC-MS/MS with negative ionization mode (m/z 263 → 127 for iodine-specific fragments) .

- Validation : Spike recovery tests (80–120%) and stability assessments in simulated biological fluids (e.g., plasma at pH 7.4) .

Q. How does the electronic structure of this compound influence its spectroscopic signatures?

- Answer : The electron-withdrawing iodine increases the acidity of the hydroxyl group (pKa ~2.5–3.0) and shifts UV-Vis absorption maxima. Compare IR spectra with analogs (e.g., 3-Hydroxy-4-methoxybenzoic acid) to identify O-H stretching (~3200 cm⁻¹) and C-I vibrations (~500 cm⁻¹) . For advanced analysis, use time-resolved fluorescence to study excited-state interactions between iodine and the aromatic system .

Q. Methodological Notes

- Synthesis Optimization : Pilot reactions should test iodine’s lability under varying pH and temperature. For instance, acidic conditions may promote protodeiodination, reducing yields .

- Computational Tools : Leverage NIST databases for reference spectral data and thermodynamic properties .

- Safety Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) due to potential irritancy .

Propiedades

IUPAC Name |

3-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBBWVTEWIIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353120 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-77-6 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.